This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and EvitaChem, where it is listed under different catalog numbers. Its molecular formula is , with a molecular weight of approximately 189.18 g/mol . It is classified as an organic compound, specifically a heterocyclic aromatic compound due to the presence of nitrogen in the quinoline ring.
The synthesis of (2-Oxo-1(2H)-quinolinyl)acetic acid typically involves several methods utilizing starting materials such as 2-aminobenzoic acid or other derivatives. A common synthetic route includes:
Parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during synthesis. For instance, reactions may be carried out under reflux conditions in organic solvents like ethanol or acetonitrile .
The molecular structure of (2-Oxo-1(2H)-quinolinyl)acetic acid features a fused ring system typical of quinolines. Key structural details include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and study its conformational dynamics .
(2-Oxo-1(2H)-quinolinyl)acetic acid participates in various chemical reactions due to its reactive functional groups:
The specific reaction conditions (temperature, pH, catalysts) significantly influence the outcomes and yields of these transformations .
The mechanism of action for (2-Oxo-1(2H)-quinolinyl)acetic acid is primarily investigated concerning its biological activities:
The physical and chemical properties of (2-Oxo-1(2H)-quinolinyl)acetic acid include:
These properties are critical for determining its suitability for various applications in research and industry .
(2-Oxo-1(2H)-quinolinyl)acetic acid has numerous applications across different scientific domains:
Research continues into optimizing its synthesis and exploring new derivatives that may enhance its biological activity or reduce side effects .
Quinoline—a bicyclic heterocycle fusing benzene and pyridine rings—has been a cornerstone of medicinal chemistry since the 19th century. Its journey began with the isolation of quinine from Cinchona bark, which became the first effective antimalarial agent [3] [7]. This discovery catalyzed extensive exploration of quinoline-based compounds, leading to synthetic derivatives like chloroquine and mefloquine, which dominated antimalarial therapy for decades [1] [9]. Beyond antimalarials, quinoline scaffolds have enabled diverse therapeutic breakthroughs: the fluoroquinolone antibiotics (e.g., ciprofloxacin), topoisomerase inhibitors (topotecan), and kinase inhibitors (pelitinib) [1] [10]. The structural plasticity of quinoline allows strategic modifications at all ring positions (C2–C8), enabling tailored bioactivity across drug classes [7]. Modern drug discovery continues leveraging this versatility, with quinoline hybrids demonstrating activity against malignancies, neurodegenerative disorders, and resistant infections [6] [10].
Table 1: Key Quinoline-Based Therapeutics and Their Applications
Compound | Therapeutic Category | Biological Target | Clinical Status |
---|---|---|---|
Quinine | Antimalarial | Heme polymerase inhibition | Approved (1820+) |
Chloroquine | Antimalarial/Anticancer | Lysosomal autophagy modulation | Approved (1934) |
Topotecan | Anticancer | Topoisomerase I inhibition | Approved (1996) |
Ciprofloxacin | Antibacterial | DNA gyrase inhibition | Approved (1987) |
Pelitinib | Anticancer | EGFR tyrosine kinase inhibition | Phase II trials |
Bedaquiline | Antitubercular | ATP synthase inhibition | Approved (2012) |
(2-Oxo-1(2H)-quinolinyl)acetic acid features a 2-quinolone core linked to an acetic acid moiety at N1. This structure merges the planar aromaticity of quinoline with a flexible carboxylate side chain, creating unique opportunities for molecular recognition [2] [4]. The 2-quinolone moiety enables:
The acetic acid tail introduces:
This hybrid architecture enables dual-targeting strategies. For example, coupling the scaffold with thiosemicarbazides yields Cu(II) chelators (e.g., 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones) that disrupt cancer cell redox balance [8]. Similarly, esterification at the acetic acid position generates prodrugs with enhanced membrane permeability [2]. Recent X-ray crystallography studies confirm that the 2-quinolone ring maintains near-planarity when functionalized at C3/C4, while the acetic acid chain adopts variable conformations to optimize target binding [2] [8].
Table 2: Synthetic Approaches to Functionalized (2-Oxo-1(2H)-quinolinyl)acetic Acid Derivatives
Method | Key Reagents/Conditions | Derivatives Accessible | Yield Range | |
---|---|---|---|---|
Alkylation | Halogenated acetates, K₂CO₃, DMF, 80°C | N1-alkylated quinolones | 60–85% | |
Vilsmeier-Haack | POCl₃/DMF, then hydrolysis | 3-Formyl-2-quinolone acetic acids | 70–92% | [5] [7] |
Microwave Cyclization | Glycerol, sulfonic acid, MW, 150°C, 15 min | Dihydrofuroquinoline-acetic hybrids | 88–95% | [7] |
Reductive Amination | Aldehydes, NaBH₄, MeOH | N1-(aminoalkyl)-2-quinolones | 45–78% | [4] |
Structural characterization via NMR reveals distinct spectroscopic signatures:
Computational analyses (DFT, B3LYP/6-31G*) demonstrate:
Table 3: Structural Analysis Techniques for (2-Oxo-1(2H)-quinolinyl)acetic Acid Derivatives
Technique | Structural Insights | References |
---|---|---|
X-ray Crystallography | Bond lengths: C2=O (1.23 Å), N1–C2 (1.37 Å); Dihedral: C2-N1-CH₂-COOH (112°) | [2] [8] |
EPR Spectroscopy | Cu(II) complex geometry: Distorted square-planar (g∥ = 2.21, g⟂ = 2.05) | [8] |
Hirshfeld Analysis | Intermolecular contacts: H⋯H (48%), O⋯H (32%), C⋯H (11%) | [2] |
Molecular Docking | Binding to EGFR kinase: H-bonds with Met793, π-stacking with Phe856 | [10] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0